Tetraphosphorous triselenide

phase change materials thermal analysis Raman spectroscopy

Sourcing verified phosphorus selenides is hindered by the structural ambiguity of many stoichiometries in this compound class. P4Se3 (CAS 1314-86-9) is among the few with full X-ray crystallographic confirmation (orthorhombic Pnma) published in Acta Crystallographica. • Na-ion anode: 654 mA h g⁻¹ at 200 mA g⁻¹, 91% retention after 70 cycles; 486 mA h g⁻¹ at 3 A g⁻¹. • Defined α-β phase transition at 355 K for reversible thermal switching. • Tunable band gap: 0.54 eV (001) to 1.54 eV (bulk). Polymorph identity confirmed via ³¹P MAS-NMR for batch consistency.

Molecular Formula P4Se3
Molecular Weight 360.8 g/mol
CAS No. 1314-86-9
Cat. No. B14744387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphosphorous triselenide
CAS1314-86-9
Molecular FormulaP4Se3
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESP12P3P1[Se]P([Se]2)[Se]3
InChIInChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2
InChIKeyJITAYAMNFZGGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P4Se3 Technical Baseline


Tetraphosphorus triselenide (P4Se3, CAS 1314-86-9) is a molecular phosphorus selenide belonging to the phosphorus chalcogenide family [1]. It is characterized by a zero-dimensional cage-like molecular crystal structure crystallizing in the orthorhombic Pnma space group, with a calculated bulk crystalline density of 2.54 g/cm³ and a formation energy of -0.051 eV/atom [2]. The compound exists in multiple polymorphic forms (α, α′, and orientationally disordered β phases) with a documented crystalline-plastic phase transition at approximately 355-358 K [3]. Unlike many phosphorus selenides whose existence remains in doubt, P4Se3 is among the few crystallographically confirmed compounds in this relatively obscure class, with structural confirmation published in Acta Crystallographica [4]. The cage molecular framework is analogous to the low-temperature form of P4S3, providing a structural baseline for understanding its chalcogenide substitution effects [4].

Why P4Se3 Cannot Be Replaced


Phosphorus selenides constitute a family of structurally and stoichiometrically diverse compounds including P2Se5, P4Se4, P4Se5, and polymeric catena-[P4Se4]x, each possessing distinct bonding architectures and electronic configurations [1]. Even compounds sharing identical cage topologies—such as P4Se3 and its sulfur analog P4S3—exhibit fundamentally different electronic and electrochemical behaviors due to selenium's larger atomic radius (affecting lattice parameters and ion transport) and lower electronegativity (altering bond polarities and redox potentials) [2]. Furthermore, P4Se3 undergoes a defined α-β phase transition at 355-358 K that is not observed in all phosphorus selenides, and heating above this temperature can induce decomposition to P4Se4—a transformation pathway that procurement specialists must consider when evaluating thermal processing compatibility [3]. Direct substitution with other phosphorus chalcogenides without experimental validation risks compromising critical performance parameters including band gap positioning, electrochemical capacity retention, and thermal phase stability [4]. The quantitative evidence presented below establishes the measurable differentiation parameters that should guide scientifically defensible selection decisions.

P4Se3 Differentiation Evidence


Phase Transition Thermal Profile

P4Se3 exhibits a well-characterized crystalline-plastic phase transition at 355 K (∼82°C), documented via temperature-dependent Raman spectroscopy across the 20-370 K range at ambient pressure [1]. At this transition, external lattice modes disappear from the Raman spectrum, leaving only a wing to the Rayleigh-scattered component, while the lowest wavenumber rigid-layer phonon displays soft behavior (dν̃/dT positive) distinct from other external modes which exhibit negative temperature coefficients [1]. Upon heating α- or α′-P4Se3 above 358 K, the resulting β-P4Se3 phase exhibits a well-resolved, liquid-like 31P MAS-NMR spectrum indicating extensive molecular re-orientation, with distinct chemical shifts for apical P atoms (α: 68.0, 86, and 88.0 ppm; α′: 75.8 ppm) and basal P atoms (α: −58.8 ppm; α′: −60.0 ppm) [2]. This sharply defined transition temperature (355-358 K) provides a precise thermal processing boundary that is not universally shared across the phosphorus selenide family.

phase change materials thermal analysis Raman spectroscopy solid-state chemistry

Electronic Band Structure vs. P4S3

Computational electronic structure analysis reveals that bulk P4Se3 exhibits a semiconducting band gap of ∼1.54 eV, which is substantially narrower than the computed band gap of 2.885 eV for its sulfur analog P4S3 under comparable DFT methodologies [1][2]. Both compounds share the same orthorhombic Pnma space group and zero-dimensional molecular crystal architecture, making this comparison particularly meaningful for chalcogenide substitution studies. Further differentiation emerges in the two-dimensional surface terminations of P4Se3: slab-(110) exhibits a band gap of ∼0.9 eV, while slab-(001) surface termination yields a narrow band gap of ∼0.54 eV—a surface-dependent electronic structure that demonstrates strong 3D anisotropy in bonding characterized by strong intramolecular bonding within distinct molecular units and weak van der Waals interactions between them [1]. Additional DFT calculations have reported P4Se3 bulk band gap values of 2.160 eV and 2.168 eV, with computational methods known to underestimate band gaps by approximately 40-50% relative to experimental values [3][4]. The HOMO-LUMO gap calculated for molecular P4Se3 clusters is 2.296 eV [5].

semiconductor materials band gap engineering nanoelectronics inorganic molecular crystals

Sodium-Ion Battery Capacity

P4Se3 microparticles synthesized via simple heating of selenium and amorphous red phosphorus at low temperature exhibit a high reversible capacity of 654 mA h g⁻¹ at 200 mA g⁻¹ after 70 cycles, with capacity retention of 91% over the cycling period [1]. Under high-rate conditions, P4Se3 delivers a reversible capacity of 486 mA h g⁻¹ at 3 A g⁻¹ [1]. This performance is attributed to the formation of Na2Se and Se during cycling, which provide conductivities of approximately 10⁻⁶ and 10⁻⁵ S cm⁻¹ respectively, accelerating kinetic behavior [1]. In contrast, the sulfur analog P4S3 as an anode material for lithium-ion batteries (Li⁺ system) delivers a reversible capacity of 1266 mAh g⁻¹ at 0.1 A g⁻¹, undergoing the reaction P4S3 + 11 Li⁺ + 11 e⁻ ↔ 0.5 Li4P2S6 + 3 Li3P during cycling [2]. The different electrochemical pathways reflect fundamentally distinct conversion-alloying mechanisms between the selenide and sulfide systems.

sodium-ion batteries anode materials electrochemical performance energy storage

Crystal Structure and Polymorph Identification

P4Se3 has been characterized crystallographically with full structure determination published in Acta Crystallographica, confirming the same molecular cage architecture as the low-temperature form of P4S3 [1]. Among phosphorus selenides, P4Se3 and P2Se5 represent the only members of the selenide series whose structures have been confirmed by X-ray structure determination [2]. P4Se3 crystallizes in the orthorhombic Pnma space group with a zero-dimensional structure consisting of eight tetraphosphorus triselenide molecules per unit cell [3]. Two normal crystalline phases have been documented (α and α′), with distinct 31P MAS-NMR chemical shifts differentiating the polymorphs: α-phase exhibits apical P shifts at 68.0, 86, and 88.0 ppm, whereas α′-phase shows apical P at 75.8 ppm; basal P shifts appear at −58.8 ppm (α) versus −60.0 ppm (α′) [4]. This contrasts with other reported phosphorus selenides: P4Se10 existence is in doubt, while P2Se5 adopts a norbornane-like structure, and catena-[P4Se4]x forms polymeric chains—structural divergence that precludes interchangeable use [5].

crystallography X-ray diffraction polymorphism materials characterization

P4Se3 Application Scenarios


Sodium-Ion Battery Anode Development

P4Se3 microparticles serve as anode material in sodium-ion batteries, delivering a reversible capacity of 654 mA h g⁻¹ at 200 mA g⁻¹ with 91% capacity retention after 70 cycles, and maintaining 486 mA h g⁻¹ at a high rate of 3 A g⁻¹ [1]. This scenario applies when researchers or industrial developers require an anode material with documented Na⁺ storage performance, particularly where cycling stability (91% retention) is a critical selection criterion. The formation of Na2Se and Se during cycling provides conductivities of ∼10⁻⁶ and ∼10⁻⁵ S cm⁻¹, respectively, accelerating kinetic behavior [1].

Nanoelectronic Device Band Gap Tunability

P4Se3 as an inorganic molecular crystal exhibits strong 3D bonding anisotropy with weak van der Waals interactions between distinct molecular units, enabling surface-dependent electronic behavior [2]. Bulk P4Se3 has a band gap of ∼1.54 eV, while 2D slab terminations yield tunable gaps of ∼0.9 eV for (110) surfaces and ∼0.54 eV for (001) surfaces [2]. The (001) slab termination specifically demonstrates field-effect transistor behavior, indicating potential for implementation in nano-scale electronic devices [2]. This scenario applies when band gap tunability through surface engineering is required, differentiating P4Se3 from bulk-only semiconductor materials.

Phase Change Material Research

P4Se3 undergoes a crystalline-plastic phase change at 355 K (∼82°C), with the transition characterized by disappearance of external lattice modes from the Raman spectrum and a well-resolved, liquid-like 31P MAS-NMR spectrum in the β-phase indicating extensive molecular re-orientation [3][4]. This scenario applies to research programs investigating phase change materials for thermal management, optical switching, or data storage, where the precise 355 K transition temperature provides a defined thermal switching threshold. The reversible α-β phase behavior (β reverts to α on quenching) enables cyclable phase change studies [4].

Crystallographically Confirmed Comparative Studies

P4Se3 is among the few phosphorus selenides with full X-ray crystal structure determination published in Acta Crystallographica, confirming orthorhombic Pnma space group and cage molecular architecture [5]. Two distinct polymorphs (α and α′) are distinguishable by 31P MAS-NMR chemical shifts: α-phase apical P at 68.0, 86, and 88.0 ppm versus α′-phase apical P at 75.8 ppm [4]. This scenario applies to fundamental materials research requiring structurally verified phosphorus selenide samples, where procurement of P4Se3 ensures crystallographically defined material rather than compounds whose existence or structure remains in doubt (e.g., P4Se10) or are less completely characterized [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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